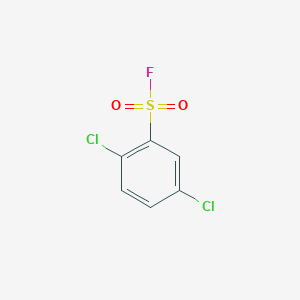2,5-Dichlorobenzenesulfonyl fluoride
CAS No.: 1373233-39-6
Cat. No.: VC5394986
Molecular Formula: C6H3Cl2FO2S
Molecular Weight: 229.05
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1373233-39-6 |
|---|---|
| Molecular Formula | C6H3Cl2FO2S |
| Molecular Weight | 229.05 |
| IUPAC Name | 2,5-dichlorobenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C6H3Cl2FO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H |
| Standard InChI Key | RFKAVWPYSXFORB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)F)Cl |
Introduction
Chemical Identity and Structural Properties
2,5-Dichlorobenzenesulfonyl fluoride (DCBSF) is an organosulfur compound with the molecular formula C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is 2,5-dichlorobenzenesulfonyl fluoride, and it is identified by the CAS Registry Number 1373233-39-6 . The compound features a benzene ring substituted with chlorine atoms at the 2- and 5-positions and a sulfonyl fluoride (–SO₂F) group at the 1-position (Figure 1).
Table 1: Key Physicochemical Properties of DCBSF
The sulfonyl fluoride group confers unique reactivity, enabling DCBSF to participate in nucleophilic substitution reactions, particularly in bioconjugation and click chemistry applications .
Synthesis and Manufacturing
Traditional Synthetic Routes
DCBSF is synthesized via chlorine/fluorine exchange reactions starting from chlorobenzenesulfonyl chlorides. A patented method involves reacting 2,5-dichlorobenzenesulfonyl chloride with potassium fluoride (KF) in the presence of a tertiary amine sequestering agent (e.g., tris(3,6,9-trioxadecyl)amine) at 100–240°C in aprotic polar solvents like sulfolane . This method achieves yields up to 65% by optimizing molar ratios and reaction temperatures .
Example Reaction:
Advanced Synthetic Approaches
Recent advancements include transition-metal-free one-pot synthesis using sulfonate salts, cyanuric chloride, and KHF₂ . Electrochemical methods have also been explored, leveraging anodic oxidation of thiols or disulfides in the presence of KF, achieving moderate to high yields under mild conditions .
Applications in Chemical and Pharmaceutical Industries
Bioconjugation and Click Chemistry
DCBSF’s sulfonyl fluoride motif serves as a bioorthogonal handle for linking small molecules to proteins or nucleic acids . Unlike traditional amide or phosphate linkers, sulfonyl fluorides exhibit hydrolytic stability and selective reactivity with lysine residues, making them ideal for proteomics studies .
Pharmaceutical Intermediates
DCBSF is a precursor to sulfonamide derivatives with demonstrated antibacterial activity . For instance, modifications at the sulfonyl fluoride group yield compounds active against Staphylococcus aureus and Escherichia coli .
Material Science
The compound has been investigated as a modifier for Nylon 6, enhancing thermal stability and mechanical properties .
| Parameter | Description | Source |
|---|---|---|
| Hazard Statements | H314 (Causes severe skin burns) | |
| Precautionary Measures | Use gloves, eye protection, ventilation | |
| Storage Conditions | Refrigerated (0–10°C), inert atmosphere |
Recent Research and Innovations
Electrochemical Synthesis
A 2019 study demonstrated electrochemical oxidation of thiols to sulfonyl fluorides using KF, achieving yields up to 73% under ambient conditions . This method reduces reliance on hazardous reagents and improves scalability .
Structural Optimization
Modifications to the benzene ring (e.g., introducing electron-withdrawing groups) enhance DCBSF’s reactivity in Suzuki-Miyaura couplings, expanding its utility in medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume